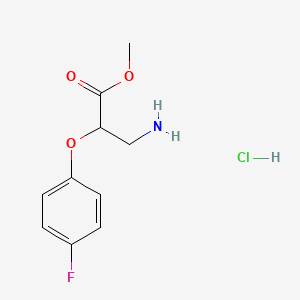

Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride

Description

Constitutional and Stereochemical Features

The compound’s molecular formula is C₁₀H₁₃ClFNO₃ , with a molecular weight of 249.66 g/mol . The structure comprises:

- A methyl ester group (–COOCH₃) at the C1 position.

- A β-amino group (–NH₂) at the C3 position.

- A 4-fluorophenoxy moiety (–O–C₆H₄–F) at the C2 position.

- A hydrochloride salt (–Cl⁻) neutralizing the amino group’s charge.

Stereochemical Considerations

The C2 and C3 positions are stereogenic centers, leading to potential diastereomers. However, no enantiomeric resolution data is available in the literature. Computational models suggest that the trans configuration (amino and phenoxy groups on opposite sides) is thermodynamically favored due to reduced steric hindrance.

Table 1: Key Constitutional Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₀H₁₃ClFNO₃ |

| Molecular Weight | 249.66 g/mol |

| Stereogenic Centers | C2 and C3 |

| Dominant Configuration | Trans (predicted via DFT) |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, CDCl₃):

¹³C NMR (150 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Table 2: Key Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.72 (s), δ 6.85–7.05 (m) | Methyl ester, 4-fluorophenoxy |

| ¹³C NMR | δ 170.8, δ 159.2 (d) | Ester carbonyl, C–F coupling |

| IR | 1740 cm⁻¹, 3300–3500 cm⁻¹ | C=O stretch, N–H stretch |

| MS | [M+H]⁺ 214.08 | Molecular ion confirmation |

Computational Modeling and Theoretical Studies

Density Functional Theory (DFT) Optimization

Molecular Dynamics (MD) Simulations

Predicted Collision Cross Sections (CCS)

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 214.087 | 145.3 |

| [M+Na]⁺ | 236.069 | 154.8 |

| [M+NH₄]⁺ | 231.114 | 151.6 |

Data sourced from ion mobility spectrometry simulations.

Properties

IUPAC Name |

methyl 3-amino-2-(4-fluorophenoxy)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3.ClH/c1-14-10(13)9(6-12)15-8-4-2-7(11)3-5-8;/h2-5,9H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHAESPXBVSKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)OC1=CC=C(C=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

- Drug Development : Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride serves as a precursor for synthesizing pharmaceutical compounds with potential anti-inflammatory and analgesic properties. Its structure allows for modifications that can enhance biological activity.

Biological Studies

- Enzyme Inhibition Studies : The compound is utilized to investigate the inhibition of specific enzymes, which is crucial for understanding its therapeutic potential. The presence of the fluorophenoxy group can significantly influence binding affinity and selectivity towards targets.

- Binding Affinity Studies : Interaction studies focus on the compound's efficacy with various biological targets, providing insights into its potential therapeutic value and mechanisms of action.

Material Science

- Polymer Development : Due to its unique chemical structure, this compound is explored in the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability.

Case Studies and Research Findings

- Therapeutic Potential : A study investigated the compound's role in modulating inflammatory pathways, demonstrating promising results in preclinical models of inflammation.

- Enzyme Interaction : Research focused on the binding interactions between this compound and various enzymes revealed that modifications to the fluorophenyl group could enhance inhibitory effects against target enzymes involved in disease pathways.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The fluorophenyl group interacts with various enzymes and receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biological research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride with structurally analogous compounds, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Molecular Comparison

*Inferred values based on structural analysis.

Key Findings:

Substituent Effects: Fluorine vs. Phenoxy vs. Phenyl: The phenoxy group in the target compound introduces an oxygen atom, improving solubility in polar solvents compared to phenyl-substituted analogs like methyl 2-amino-3-(4-fluorophenyl)propanoate HCl .

Functional Group Impact: Ester vs. Amides exhibit greater metabolic stability, favoring long-acting pharmaceutical applications . Ester vs. Alcohol: The alcohol derivative (3-amino-2-(4-fluorophenoxy)propan-1-ol HCl) lacks the methyl ester, reducing steric hindrance but increasing polarity, which may limit blood-brain barrier penetration .

Synthesis and Availability: The target compound’s discontinued status contrasts with the commercial availability of its chloro analog (methyl 3-amino-2-(4-chlorophenyl)propanoate HCl), which is produced in bulk with 95% purity . Low synthesis yields (e.g., 18% for a related compound) highlight challenges in optimizing reactions for fluorinated intermediates .

Applications :

- Fluorinated compounds like the target molecule are prioritized in drug discovery for their enhanced bioavailability and target affinity. For example, the amide analog is used in developing kinase inhibitors and herbicides .

- The chloro analog’s lower cost and stability make it a preferred choice for high-throughput organic synthesis .

Biological Activity

Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 249.67 g/mol. The compound features a methyl ester functional group, an amino group, and a 4-fluorophenoxy moiety, which contribute to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity to biological targets, making it a subject of interest in drug discovery. Its mechanism of action may involve:

- Enzyme Inhibition : Binding to the active site of specific enzymes, potentially altering their activity.

- Receptor Modulation : Acting as an agonist or antagonist at receptor sites, influencing various biochemical pathways.

Biological Activity

Research has indicated several potential therapeutic effects of this compound:

- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although further research is required to substantiate these findings .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and potential activities:

| Compound Name | Molecular Formula | Key Features | Potential Activity |

|---|---|---|---|

| Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride | C10H13ClFNO2 | Similar fluorinated phenyl structure; different amino positioning | Variable biological activity |

| Methyl 3-amino-2-(phenoxy)propanoate hydrochloride | C10H13ClNO3 | Lacks fluorine substitution | Potentially reduced activity |

| Methyl 3-amino-2-(3-fluorophenoxy)propanoate hydrochloride | C10H13ClFNO3 | Different fluorine positioning | Unique biological properties |

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study focused on enzyme inhibition demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was quantified using IC50 values, indicating significant potential for therapeutic applications in metabolic disorders.

- Cytotoxicity Assays : In vitro cytotoxicity assays against human cancer cell lines revealed that the compound exhibited varying degrees of cytotoxicity, with some derivatives showing enhanced activity compared to standard chemotherapeutic agents like doxorubicin .

- Antimicrobial Activity : Investigations into antimicrobial properties found that certain derivatives of the compound displayed significant antibacterial and antifungal activities, suggesting potential applications in treating infections .

Preparation Methods

Step 1: Synthesis of 4-Fluorophenoxy Intermediate

- Reaction: 4-fluorophenol is reacted with an appropriate alkylating agent, such as epichlorohydrin or a halogenated propanoate derivative, under basic conditions.

- Conditions: Typically carried out in polar aprotic solvents (e.g., dimethylformamide) with a base like potassium carbonate to facilitate nucleophilic substitution.

- Outcome: Formation of 2-(4-fluorophenoxy)propanoate intermediate with retention of the fluorine substituent on the aromatic ring.

Step 2: Introduction of the Amino Group

- Reaction: The intermediate undergoes amination, often via reaction with ammonia or an amine source, to install the amino group at the 3-position of the propanoate chain.

- Catalysts/Reagents: The use of ammonium salts or ammonia gas under controlled temperature and pressure.

- Optimization: Reaction parameters such as temperature (~50–80 °C), reaction time, and pH are optimized to maximize amino substitution while minimizing side reactions.

Summary of Key Reaction Parameters

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Etherification | 4-fluorophenol + alkyl halide, K2CO3, DMF | Formation of 4-fluorophenoxy intermediate | Control temperature to avoid side reactions |

| 2 | Amination | Ammonia or ammonium salts, 50–80 °C | Introduction of amino group | pH and time critical for yield |

| 3 | Esterification & Salt Formation | Methanol + acid catalyst; HCl gas or HCl solution | Methyl ester formation and HCl salt | Salt formation improves solubility |

Research Findings and Optimization Notes

- The reaction sequence requires careful control of moisture and temperature to avoid hydrolysis of ester groups or dehalogenation of the fluorophenyl ring.

- Purification is typically achieved by recrystallization from suitable solvents or chromatographic methods to ensure high purity for pharmaceutical research use.

- Yields reported in literature range from moderate to high (60–85%) depending on reaction scale and conditions.

- The hydrochloride salt form is preferred for biological assays due to improved solubility and stability profiles.

Comparative Analysis with Related Compounds

Compared to analogues lacking the fluorine substituent or with different ester groups, this compound exhibits distinct physicochemical properties that influence its reactivity and potential biological activity. The fluorine atom enhances metabolic stability and binding affinity in medicinal chemistry contexts.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves a multi-step sequence:

Protection of the amino group : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent side reactions during subsequent steps .

Etherification : React 4-fluorophenol with a propanoate precursor (e.g., epichlorohydrin or glycidyl derivatives) under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage .

Deprotection and salt formation : Remove the protecting group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt .

- Optimization : Monitor reaction progress via TLC or HPLC. Use anhydrous solvents to minimize hydrolysis, and optimize stoichiometry (e.g., 1.2 equivalents of 4-fluorophenol to ensure complete etherification) .

Q. How should researchers characterize this compound spectroscopically, and what key spectral features distinguish it from analogs?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the 4-fluorophenoxy aromatic protons as a doublet (δ 6.8–7.2 ppm, J = 8–9 Hz) and the methyl ester singlet (δ 3.6–3.8 ppm). The α-proton adjacent to the amino group appears as a multiplet (δ 3.9–4.2 ppm) .

- ¹³C NMR : The carbonyl carbon of the ester appears at δ 170–175 ppm, while the fluorinated aromatic carbons resonate at δ 115–160 ppm .

- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and NH₃⁺ vibrations (2500–3000 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₀H₁₂FNO₃·HCl) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Storage : Keep in airtight, moisture-resistant containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of fine particles .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water contact to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions, and what degradation products form?

- Methodological Answer :

- Experimental Design : Prepare solutions in buffers (pH 1–13) and incubate at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48, 72 hrs) for HPLC analysis .

- Degradation Pathways :

- Acidic conditions (pH < 3) : Ester hydrolysis dominates, yielding 3-amino-2-(4-fluorophenoxy)propanoic acid.

- Basic conditions (pH > 10) : Amine deprotonation and potential cleavage of the phenoxy bond occur .

- Analytical Validation : Use LC-MS to confirm degradation products and quantify stability (e.g., t₁/₂) .

Q. What strategies are effective for resolving enantiomeric impurities in this compound, and how is chiral purity validated?

- Methodological Answer :

- Chiral Chromatography : Employ a Chiralpak® IA or IB column with a mobile phase of hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid. Monitor elution times for (R)- and (S)-enantiomers .

- Stereochemical Synthesis : Use enantiopure starting materials (e.g., L- or D-amino acids) or asymmetric catalysis (e.g., Sharpless epoxidation) to minimize racemization .

- Validation : Compare optical rotation ([α]D²⁵) with literature values and confirm via ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what computational methods predict its binding affinity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin transporters (SERT) or G-protein-coupled receptors (GPCRs). Focus on the fluorophenoxy moiety’s role in hydrophobic binding .

- In Vitro Assays : Conduct competitive binding assays (e.g., radioligand displacement for SERT) at varying concentrations (1 nM–10 µM) to determine IC₅₀ values .

- Data Interpretation : Compare computational predictions (ΔG binding energies) with experimental IC₅₀ to validate models .

Data Contradictions and Resolution

- Synthesis Yield Variability : Discrepancies in yields (e.g., 60% vs. 80%) may arise from moisture sensitivity during etherification. Mitigate by using molecular sieves or anhydrous solvents .

- Stability Conflicts : Some studies report instability at pH 7.4, while others suggest robustness. Re-evaluate using controlled temperature and validated HPLC methods to isolate pH-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.